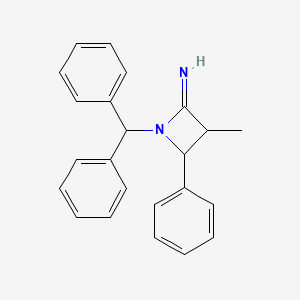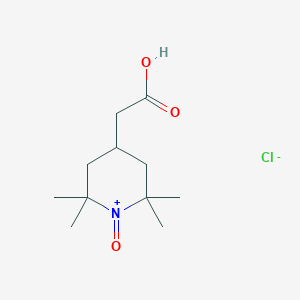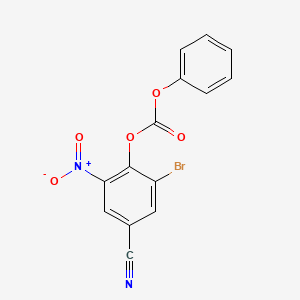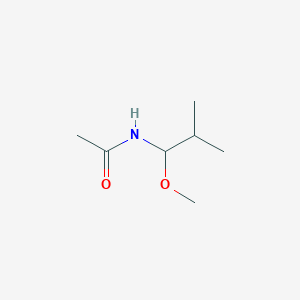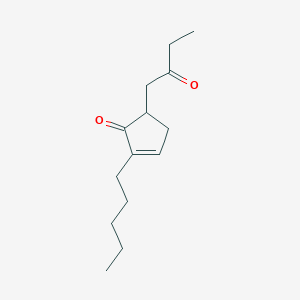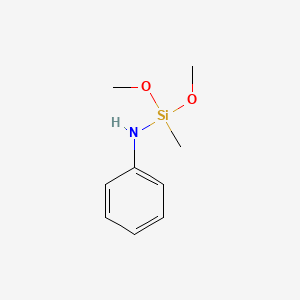![molecular formula C8H16S3 B14400927 1-(Ethylsulfanyl)-2-methyl-1-{[(methylsulfanyl)methyl]sulfanyl}prop-1-ene CAS No. 88472-07-5](/img/structure/B14400927.png)
1-(Ethylsulfanyl)-2-methyl-1-{[(methylsulfanyl)methyl]sulfanyl}prop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethylsulfanyl)-2-methyl-1-{[(methylsulfanyl)methyl]sulfanyl}prop-1-ene is an organic compound characterized by the presence of multiple sulfur atoms and a double bond. This compound is part of a broader class of organosulfur compounds, which are known for their diverse chemical properties and applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
The synthesis of 1-(Ethylsulfanyl)-2-methyl-1-{[(methylsulfanyl)methyl]sulfanyl}prop-1-ene typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from simpler sulfur-containing precursors. One common method involves the alkylation of a thiol with an alkyl halide, followed by further functionalization to introduce the desired substituents.
Reaction Conditions: The reactions are usually carried out under an inert atmosphere to prevent oxidation of the sulfur atoms. Common solvents include dichloromethane or tetrahydrofuran, and bases such as sodium hydride or potassium carbonate are often used to deprotonate the thiol groups.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be employed to facilitate certain steps in the synthesis.
Chemical Reactions Analysis
1-(Ethylsulfanyl)-2-methyl-1-{[(methylsulfanyl)methyl]sulfanyl}prop-1-ene undergoes various types of chemical reactions:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or thioethers. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles such as amines or alcohols. Common reagents include alkyl halides or tosylates.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.
Scientific Research Applications
1-(Ethylsulfanyl)-2-methyl-1-{[(methylsulfanyl)methyl]sulfanyl}prop-1-ene has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex sulfur-containing molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-(Ethylsulfanyl)-2-methyl-1-{[(methylsulfanyl)methyl]sulfanyl}prop-1-ene exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and proteins, particularly those containing thiol groups. This interaction can lead to the inhibition or activation of these proteins, affecting cellular processes.
Pathways Involved: The compound can modulate oxidative stress pathways by influencing the redox state of cells. It can also affect signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
1-(Ethylsulfanyl)-2-methyl-1-{[(methylsulfanyl)methyl]sulfanyl}prop-1-ene can be compared with other similar organosulfur compounds:
Similar Compounds: Examples include 1-(Ethyldisulfanyl)-1-(ethylsulfanyl)ethane and 1-(ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane
Uniqueness: The presence of multiple sulfur atoms and a double bond in this compound gives it unique chemical properties, such as increased reactivity and the ability to form diverse products through various chemical reactions.
Properties
CAS No. |
88472-07-5 |
|---|---|
Molecular Formula |
C8H16S3 |
Molecular Weight |
208.4 g/mol |
IUPAC Name |
1-ethylsulfanyl-2-methyl-1-(methylsulfanylmethylsulfanyl)prop-1-ene |
InChI |
InChI=1S/C8H16S3/c1-5-10-8(7(2)3)11-6-9-4/h5-6H2,1-4H3 |
InChI Key |
USBIRNGOZDDOOC-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=C(C)C)SCSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


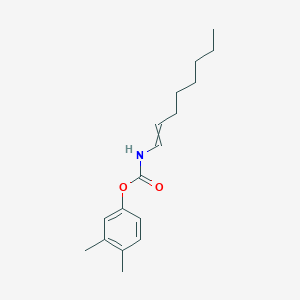
![2-(2-Phenylethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14400850.png)
![N-{3-[Bis(2-hydroxyethyl)amino]propyl}-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B14400857.png)
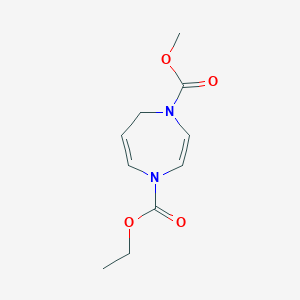
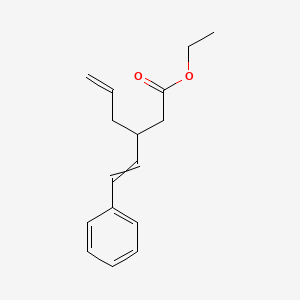
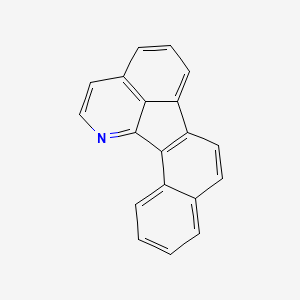
![5-[4-(2-Methylphenoxy)butyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14400878.png)
![4-(2-{[(2-Methoxyphenyl)(phenyl)methyl]amino}-2-oxoethyl)benzoic acid](/img/structure/B14400888.png)
